molecular formula C13H20ClNS B13270650 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride

Cat. No.: B13270650
M. Wt: 257.82 g/mol
InChI Key: JFYMENCIGZMSMS-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride (CAS: 1211495-47-4) is a piperidine derivative with a molecular formula of C₁₃H₂₀ClNS and a molecular weight of 257.82 g/mol . The compound features a piperidine ring substituted at the 2-position with a [(4-methylphenyl)sulfanyl]methyl group. Structural analogs of this compound are often explored in medicinal chemistry for their pharmacological activity, particularly in neurological and antimicrobial applications.

Properties

Molecular Formula

C13H20ClNS

Molecular Weight

257.82 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19NS.ClH/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H

InChI Key

JFYMENCIGZMSMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CCCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives without the sulfanyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold that can bind to different biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives with variations in substituents, functional groups, and ring positions exhibit distinct properties. Below is a comparative analysis of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride and related compounds:

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl .
  • Molecular Weight : 303.83 g/mol .
  • Key Differences: Substituent: A diphenylmethoxy group replaces the sulfanyl-methyl group. Limited data on toxicity, environmental persistence, and degradation are reported in its SDS .

4-(3-Methoxyphenyl)piperidine Hydrochloride

  • Molecular Formula: C₁₂H₁₈ClNO .
  • Molecular Weight : 227.73 g/mol .
  • Key Differences: Substituent: A 3-methoxyphenyl group directly attached to the piperidine ring. The methoxy group introduces hydrogen-bonding capability, which may influence solubility and receptor affinity.

4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₂S .
  • Key Differences :
    • Functional Group: A sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) group.
    • Sulfonyl groups are strongly electron-withdrawing, altering electronic distribution and reactivity compared to thioethers.
    • Higher polarity may reduce membrane permeability relative to the sulfanyl analog.

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

  • Molecular Formula : C₁₄H₁₈ClN₃O .
  • Molecular Weight : 279.76 g/mol .
  • Key Differences: Incorporates an oxadiazole ring, a heterocycle known for metabolic stability and bioactivity. The oxadiazole group may enhance binding to enzymes or receptors compared to simpler substituents.

4-Methylpiperidine Hydrochloride

  • Molecular Formula : C₆H₁₄ClN .
  • Key Differences: Simplest analog with only a methyl group on the piperidine ring.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Notable Properties/Data Gaps References
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine HCl C₁₃H₂₀ClNS 257.82 Sulfanyl-methyl, 4-methylphenyl Limited toxicity/environmental data
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy No ecotoxicity or degradation data
4-[(4-Methylphenyl)sulfonyl]piperidine HCl C₁₂H₁₆ClNO₂S ~285.8* Sulfonyl, 4-methylphenyl Higher polarity, reactivity
4-[3-(4-Methylphenyl)-oxadiazolyl]piperidine HCl C₁₄H₁₈ClN₃O 279.76 Oxadiazole, 4-methylphenyl Enhanced metabolic stability
4-Methylpiperidine HCl C₆H₁₄ClN 135.64 Methyl Simplest analog, low steric hindrance

*Calculated based on formula.

Research Findings and Data Gaps

  • Structural Influence on Bioactivity : Sulfanyl and sulfonyl derivatives (e.g., ) may exhibit divergent pharmacological profiles due to electronic and steric effects. Sulfanyl groups are more lipophilic, favoring membrane penetration, while sulfonyl groups enhance solubility .
  • Toxicity and Environmental Impact: Most analogs lack comprehensive toxicological data.
  • Crystallography : Thiadiazole analogs (e.g., ) demonstrate planar aromatic systems and specific dihedral angles, which could inform conformational preferences of the target compound.

Biological Activity

2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride features a piperidine ring substituted with a sulfanyl group and a methylphenyl moiety. This specific arrangement is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets , including receptors and enzymes. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity, while the piperidine ring may engage with neurotransmitter receptors, influencing various physiological processes.

Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfanyl groups exhibit antimicrobial properties . For instance, studies have shown that derivatives similar to 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride demonstrate significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus.

CompoundConcentration (µg/mL)Antibacterial Activity
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride12.5Significant inhibition
Control (Ampicillin)10High inhibition

Anticancer Properties

The compound has also been evaluated for its anticancer potential . In vitro studies using the MTT assay demonstrated that it inhibits the proliferation of cancer cells, such as HepG2 liver cancer cells, at concentrations as low as 12.5 µg/mL .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition percentage observed was notable compared to standard inhibitors.

Study on HepG2 Cells

In a recent study, the effects of 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride on HepG2 cells were assessed. The results indicated a dose-dependent decrease in cell viability, with significant effects noted at concentrations ranging from 3.25 µg/mL to 200 µg/mL. The most effective concentration was found to be 12.5 µg/mL, leading to a substantial reduction in cell proliferation .

Comparative Analysis with Similar Compounds

A comparative study involving other piperidine derivatives highlighted that 2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride exhibited superior biological activity compared to its analogs lacking the methyl group or possessing different substituents on the phenyl ring .

CompoundAnticancer Activity (IC50 µg/mL)AChE Inhibition (%)
2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride12.565%
Control (Donepezil)-85%

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